Coumarin, 4-morpholino-3-nitro-

Description

The exact mass of the compound Coumarin, 4-morpholino-3-nitro- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >41.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Coumarin, 4-morpholino-3-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Coumarin, 4-morpholino-3-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

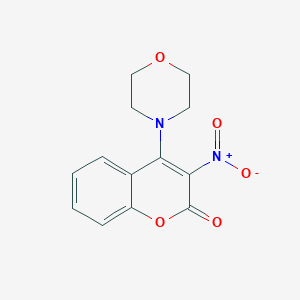

IUPAC Name |

4-morpholin-4-yl-3-nitrochromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5/c16-13-12(15(17)18)11(14-5-7-19-8-6-14)9-3-1-2-4-10(9)20-13/h1-4H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOMMFZCTIFHMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198537 |

Source

|

| Record name | Coumarin, 4-morpholino-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24807396 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

50527-34-9 |

Source

|

| Record name | Coumarin, 4-morpholino-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050527349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin, 4-morpholino-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Morpholino-3-nitrocoumarin

Executive Summary

This technical guide provides an in-depth exploration of the synthesis and comprehensive characterization of 4-morpholino-3-nitrocoumarin, a heterocyclic compound of significant interest in medicinal chemistry. The coumarin scaffold is a privileged structure in drug discovery, and the strategic introduction of a morpholino group at the C4 position and a nitro group at the C3 position can profoundly influence the molecule's physicochemical properties and biological activity. This document details a robust and reproducible synthetic pathway, beginning from the readily available 4-hydroxycoumarin. It elucidates the rationale behind the chosen synthetic strategy, which involves electrophilic nitration followed by nucleophilic aromatic substitution. Furthermore, this guide establishes a rigorous framework for the structural and purity confirmation of the target compound using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each protocol is presented with the causality behind experimental choices, ensuring both technical accuracy and practical applicability for professionals in the field.

Introduction to the Target Scaffold

The Coumarin Core: A Privileged Structure

Coumarins (2H-1-benzopyran-2-ones) are a large class of natural and synthetic compounds built upon a fused benzene and α-pyrone ring system. This scaffold is prevalent in numerous plant species and exhibits a wide array of pharmacological properties, including anticoagulant, antibacterial, anticancer, and anti-inflammatory activities.[1][2] Their inherent photochemical characteristics also make them valuable as fluorescent probes and laser dyes.[3]

Strategic Functionalization: The Role of Nitro and Morpholino Groups

The biological and chemical properties of the coumarin core can be finely tuned through substitution.

-

3-Nitro Group: The introduction of a strong electron-withdrawing nitro (NO₂) group at the C3 position significantly modulates the electronic profile of the pyrone ring. This group acts as a powerful electrophile and can participate in various chemical reactions, making 3-nitrocoumarins versatile synthetic intermediates.[4][5]

-

4-Morpholino Group: The morpholine moiety is a common substituent in drug design. Its inclusion can enhance aqueous solubility, improve pharmacokinetic profiles, and provide a key interaction point for biological targets. The substitution of an amino group at the C4 position of the coumarin ring is a known strategy for generating compounds with diverse biological applications.[6][7]

The combination of these two functional groups on the coumarin scaffold creates a unique molecule, 4-morpholino-3-nitrocoumarin, with potential for novel applications in drug development and materials science.

Synthetic Strategy and Rationale

The synthesis of 4-morpholino-3-nitrocoumarin is approached via a logical, multi-step pathway designed for efficiency and high purity of the final product. The core strategy hinges on preparing a key intermediate, 4-chloro-3-nitrocoumarin, which serves as an activated substrate for nucleophilic substitution with morpholine.

Caption: Overall workflow for the synthesis and characterization of the target compound.

The rationale for this pathway is grounded in fundamental organic chemistry principles:

-

Nitration of 4-Hydroxycoumarin: Direct nitration of 4-hydroxycoumarin is a well-established method to introduce a nitro group at the electron-rich C3 position.[8] The use of a nitrating mixture (HNO₃/H₂SO₄) generates the potent electrophile, the nitronium ion (NO₂⁺), necessary for this transformation.

-

Conversion to a Leaving Group: The hydroxyl group at C4 is a poor leaving group for nucleophilic substitution. Therefore, it is converted to a chloride using a reagent like phosphorus oxychloride (POCl₃). The resulting 4-chloro-3-nitrocoumarin is an excellent electrophile.[9]

-

Nucleophilic Aromatic Substitution: The C4 position of 4-chloro-3-nitrocoumarin is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of both the adjacent nitro group and the carbonyl group of the pyrone ring. This allows for an efficient reaction with morpholine to yield the final product. The synthesis of similar 4-heteroarylamino-3-nitrocoumarin derivatives from this intermediate has been successfully demonstrated.[10]

// Define molecules with placeholders for images (or use labels) Coumarin [label="4-Hydroxycoumarin"]; NitroCoumarin [label="4-Hydroxy-3-nitrocoumarin"]; ChloroCoumarin [label="4-Chloro-3-nitrocoumarin"]; MorpholinoCoumarin [label="4-Morpholino-3-nitrocoumarin"];

// Define reaction conditions Reagent1 [label="HNO₃, H₂SO₄\n0-5 °C", shape=plaintext, fontcolor="#EA4335"]; Reagent2 [label="POCl₃\nReflux", shape=plaintext, fontcolor="#EA4335"]; Reagent3 [label="Morpholine, EtOH\nReflux", shape=plaintext, fontcolor="#EA4335"];

// Layout the reaction Coumarin -> Reagent1 [arrowhead=none]; Reagent1 -> NitroCoumarin; NitroCoumarin -> Reagent2 [arrowhead=none]; Reagent2 -> ChloroCoumarin; ChloroCoumarin -> Reagent3 [arrowhead=none]; Reagent3 -> MorpholinoCoumarin; }

Caption: Proposed multi-step synthesis pathway for 4-morpholino-3-nitrocoumarin.

Experimental Protocols

Disclaimer: All chemical handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Synthesis of 4-Hydroxy-3-nitrocoumarin (Intermediate 1)

This protocol is adapted from established methods for the nitration of coumarin derivatives.[8][11]

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, add concentrated sulfuric acid (40 mL).

-

Dissolution: Cool the acid to 0 °C, then slowly add 4-hydroxycoumarin (10.0 g, 61.7 mmol) in small portions, ensuring the temperature does not exceed 5 °C. Stir until a clear solution is obtained.

-

Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (5.0 mL) to concentrated sulfuric acid (10.0 mL) in a separate flask, pre-chilled in an ice bath.

-

Reaction: Add the cold nitrating mixture dropwise to the 4-hydroxycoumarin solution over 30 minutes, maintaining the reaction temperature between 0 and 5 °C.

-

Stirring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 400 g) with vigorous stirring.

-

Isolation: The resulting yellow precipitate is collected by vacuum filtration, washed thoroughly with cold deionized water until the washings are neutral (pH ~7), and then dried under vacuum.

Synthesis of 4-Chloro-3-nitrocoumarin (Intermediate 2)

This step converts the hydroxyl group into a more reactive leaving group.

-

Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, combine the dried 4-hydroxy-3-nitrocoumarin (5.0 g, 24.1 mmol) and phosphorus oxychloride (POCl₃, 25 mL).

-

Reaction: Add a few drops of N,N-dimethylformamide (DMF) as a catalyst. Heat the mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice (200 g). Caution: This is an exothermic reaction.

-

Isolation: The solid product is collected by vacuum filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from an appropriate solvent like ethanol or ethyl acetate.

Synthesis of 4-Morpholino-3-nitrocoumarin (Final Product)

This final step involves the nucleophilic substitution of the chloride with morpholine.[10]

-

Setup: Dissolve the purified 4-chloro-3-nitrocoumarin (2.0 g, 8.35 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask with magnetic stirring.

-

Addition: Add morpholine (1.45 g, 1.6 mL, 16.7 mmol, 2.0 equivalents) dropwise to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Isolation: Cool the reaction mixture to room temperature. The precipitated solid product is collected by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted morpholine. The final product is purified by recrystallization from ethanol to yield a crystalline solid.

Characterization and Structural Elucidation

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized 4-morpholino-3-nitrocoumarin.

Spectroscopic Analysis

Spectroscopic data should be acquired on the purified, crystalline product. The expected data are based on analyses of structurally similar compounds.[4][12][13]

4.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise molecular structure.

| ¹H NMR (DMSO-d₆, 400 MHz) | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic Protons | 7.40 - 8.20 | m | 4H, Coumarin ring (H-5, H-6, H-7, H-8) |

| Morpholine Protons | ~3.80 - 3.90 | t | 4H, -O-CH₂- |

| Morpholine Protons | ~3.40 - 3.50 | t | 4H, -N-CH₂- |

| ¹³C NMR (DMSO-d₆, 100 MHz) | Expected Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | ~158.0 | C-2 (C=O) |

| Aromatic/Vinylic Carbons | 115.0 - 155.0 | C-3, C-4, C-4a, C-5, C-6, C-7, C-8, C-8a |

| Morpholine Carbons | ~66.0 | -O-CH₂- |

| Morpholine Carbons | ~51.0 | -N-CH₂- |

4.1.2 Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.

| Key IR Data (KBr Pellet) | Expected Wavenumber (cm⁻¹) | Functional Group Assignment |

| Asymmetric NO₂ Stretch | 1520 - 1560 | N=O stretch |

| Symmetric NO₂ Stretch | 1340 - 1380 | N=O stretch |

| Lactone C=O Stretch | 1730 - 1750 | Carbonyl stretch |

| Aromatic C=C Stretch | 1600 - 1620 | C=C stretch |

| C-O-C Stretch | 1230 - 1270 | Ether stretch (lactone and morpholine) |

4.1.3 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the synthesized compound. For 4-morpholino-3-nitrocoumarin (C₁₃H₁₂N₂O₅), the expected molecular weight is 276.25 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

Expected HRMS (ESI+) m/z: [M+H]⁺ calculated for C₁₃H₁₃N₂O₅: 277.0824; found: [experimental value ± 5 ppm].

Physical and Chromatographic Properties

-

Appearance: Yellow crystalline solid.

-

Melting Point: To be determined experimentally. A sharp melting point is indicative of high purity.

-

TLC: Purity should be confirmed by TLC using a suitable solvent system (e.g., Ethyl Acetate/Hexane), showing a single spot.

X-ray Crystallography

For unambiguous structural confirmation, single-crystal X-ray diffraction is the gold standard.[14]

Protocol:

-

Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of the solvent from a saturated solution of the purified compound (e.g., in ethanol or acetone).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it to obtain precise bond lengths, bond angles, and the overall three-dimensional molecular conformation. The crystal structure of similar morpholine-containing compounds often reveals a chair conformation for the morpholine ring.[15][16]

The resulting crystallographic data provides definitive proof of the molecular structure and connectivity, confirming the success of the synthesis.

Conclusion

This guide has outlined a comprehensive and scientifically grounded approach for the synthesis and characterization of 4-morpholino-3-nitrocoumarin. By following the detailed multi-step synthesis—from nitration of 4-hydroxycoumarin to the final nucleophilic substitution with morpholine—researchers can reliably produce the target compound. The rigorous characterization workflow, employing NMR, IR, MS, and X-ray crystallography, provides a robust framework for verifying the structural integrity and purity of the final product. This document serves as a valuable resource for scientists and professionals engaged in the fields of synthetic organic chemistry and drug discovery, enabling the exploration of this and other novel coumarin derivatives.

References

-

Exploration of 4-Chloro-3-nitrocoumarin: Spectroscopic Analysis, DFT Insights, Molecular Docking, Assessments of Antibacterial and In Vitro Anticancer Activities as a Potent Bioactive Agent. (2023). Journal of Molecular Structure. Available at: [Link]

-

Bogdal, D., & Varma, R. S. (2004). Convenient Replacement of the Hydroxy by an Amino Group in 4-Hydroxycoumarin and 4-Hydroxy-6-methyl-2-pyrone under Microwave Irradiation. Molecules. Available at: [Link]

-

El-Azhary, M., et al. (2023). Theoretical study of the stability and reactivity of nitro-coumarins and amino-coumarins by DFT method. Structural Chemistry. Available at: [Link]

-

Al-Saeed, Y. A., & Kassim, A. H. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. International Journal of ChemTech Research. Available at: [Link]

-

Mohammed, S. H., et al. (2022). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies. Available at: [Link]

-

Lei, X., et al. (2004). Mono-nitration of Coumarins by Nitric Oxide. Synthetic Communications. Available at: [Link]

-

Sau, S., & Mal, P. (2018). 3-Nitro-coumarin synthesis via nitrative cyclization of aryl alkynoates using tert-butyl nitrite. Chemical Communications. Available at: [Link]

-

Al-Saeed, Y. A., & Kassim, A. H. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. ResearchGate. Available at: [Link]

-

Hamama, W. S., et al. (2015). Synthesis of 4-aminocoumarin from 4-chlorocoumarins. ResearchGate. Available at: [Link]

-

Dekić, B., et al. (2011). Characterization data of 4-heteroarylamino-3-nitrocoumarin derivatives 5a-h. ResearchGate. Available at: [Link]

-

Sadowski, Z., et al. (2022). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules. Available at: [Link]

-

Ray, K., et al. (2014). Coumarins: Spectroscopic measurements and first principles calculations of C4-substituted 7-aminocoumarins. Journal of Molecular Structure. Available at: [Link]

-

X-Ray Crystallographic Data of Compound 7. (2017). ResearchGate. Available at: [Link]

-

An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. (2022). Molecules. Available at: [Link]

-

3-Nitro-3,4-dihydrocoumarins: valuable precursors for the synthesis of enantiomerically enriched masked quaternary α-amino acid derivatives with a 3,4-dihydrocoumarin scaffold. (2017). Organic & Biomolecular Chemistry. Available at: [Link]

-

Al–Sabea, I. M., & Saour, N. Y. K. (2005). Synthesis of nitrocoumarin derivative and separation of its isomers. Al Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]

-

Sadeghpour, M., et al. (2021). 4-Aminocoumarin derivatives: synthesis and applications. New Journal of Chemistry. Available at: [Link]

-

Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative. (2022). Molecules. Available at: [Link]

-

Zachariah, S., et al. (2024). Synthesis, biological evaluation, pharmacological profiling, and molecular docking studies of 4-Aminocoumarin based phenyliodonium derivatives as potent therapeutic agents. Scientific Reports. Available at: [Link]

-

Jung, J. C., & Park, O. S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules. Available at: [Link]

-

X-Ray Crystallography for Macromolecular Complexes. (2022). ResearchGate. Available at: [Link]

-

X-ray crystal structure of 2a. (2021). ResearchGate. Available at: [Link]

-

Synthesis and antitumor activity of 4-hydroxycoumarin derivatives. (2019). Semantic Scholar. Available at: [Link]

-

4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. (2015). Organic & Biomolecular Chemistry. Available at: [Link]

-

Single Crystal X-ray Diffraction, Spectroscopic and Mass Spectrometric Studies of Furanocoumarin Peucedanin. (2013). ResearchGate. Available at: [Link]

-

Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. (2019). Scientific Reports. Available at: [Link]

-

Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2021). Molbank. Available at: [Link]

-

Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. (2011). Molecules. Available at: [Link]

Sources

- 1. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jddtonline.info [jddtonline.info]

- 5. 3-Nitro-coumarin synthesis via nitrative cyclization of aryl alkynoates using tert-butyl nitrite - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. 4-Aminocoumarin derivatives: synthesis and applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis, biological evaluation, pharmacological profiling, and molecular docking studies of 4-Aminocoumarin based phenyliodonium derivatives as potent therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Theoretical study of the stability and reactivity of nitro-coumarins and amino-coumarins by DFT method - ProQuest [proquest.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Spectroscopic Properties of 4-Morpholino-3-Nitro-Coumarin

Abstract

This technical guide provides a comprehensive overview of the synthesis and spectroscopic properties of 4-morpholino-3-nitro-coumarin, a prominent member of the "push-pull" coumarin family. This class of compounds is of significant interest to researchers in materials science, chemical biology, and drug discovery due to their sensitive and environment-dependent fluorescence. This document details the synthetic rationale, in-depth analysis of its electronic absorption and fluorescence characteristics, and the profound influence of the solvent environment on these properties (solvatochromism). Standardized protocols for its synthesis and spectroscopic characterization are provided to ensure reproducibility and accuracy in experimental settings. While specific photophysical data for the title compound is not extensively available in the current literature, this guide utilizes data from closely related 4-amino-3-nitrocoumarin analogues to provide a robust predictive framework for its behavior.

Introduction: The Significance of "Push-Pull" Coumarins

Coumarins, a class of benzopyrone heterocycles, are widely recognized for their diverse biological activities and unique photophysical properties. The strategic placement of electron-donating (push) and electron-withdrawing (pull) groups on the coumarin scaffold gives rise to a class of molecules with significant intramolecular charge transfer (ICT) character. The 4-morpholino-3-nitro-coumarin is a canonical example of this architecture. The morpholino group at the 4-position acts as a potent electron donor, while the nitro group at the 3-position serves as a strong electron acceptor. This "push-pull" arrangement results in a molecule with a large ground-state dipole moment that increases significantly upon photoexcitation. This change in electronic distribution is the cornerstone of its remarkable spectroscopic properties, including strong solvatochromism and environment-sensitive fluorescence quantum yields. Understanding these properties is crucial for the rational design of fluorescent probes for chemical sensing and biological imaging.

Synthesis of 4-Morpholino-3-Nitro-Coumarin

The synthesis of 4-morpholino-3-nitro-coumarin is typically achieved through a well-established multi-step sequence starting from the readily available 4-hydroxycoumarin. The synthetic strategy hinges on the initial activation of the coumarin core, followed by a nucleophilic aromatic substitution.

Synthetic Pathway Rationale

The synthetic route is designed to first introduce the electron-withdrawing nitro group and then facilitate the substitution of a leaving group at the 4-position with morpholine. This sequence is generally preferred due to the directing effects of the substituents and the reactivity of the intermediates.

Caption: Synthetic pathway for 4-morpholino-3-nitro-coumarin.

Detailed Experimental Protocol

Step 1: Nitration of 4-Hydroxycoumarin

-

In a flask equipped with a magnetic stirrer, dissolve 4-hydroxycoumarin in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a nitrating mixture (e.g., concentrated nitric acid) dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 4-hydroxy-3-nitrocoumarin.

Step 2: Chlorination of 4-Hydroxy-3-nitrocoumarin

-

In a fume hood, cool N,N-dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring.

-

Add the 4-hydroxy-3-nitrocoumarin portion-wise to the Vilsmeier reagent.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice.

-

Filter the resulting precipitate, wash thoroughly with water, and dry to yield 4-chloro-3-nitrocoumarin.[1]

Step 3: Nucleophilic Substitution with Morpholine

-

Dissolve 4-chloro-3-nitrocoumarin in a suitable aprotic solvent (e.g., acetonitrile or ethanol).

-

Add morpholine and a non-nucleophilic base (e.g., triethylamine) to the solution.

-

Reflux the mixture for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to afford 4-morpholino-3-nitro-coumarin.

Spectroscopic Properties

The "push-pull" nature of 4-morpholino-3-nitro-coumarin dictates its electronic absorption and emission properties, making them highly sensitive to the surrounding environment.

Electronic Absorption (UV-Vis Spectroscopy)

The UV-Vis absorption spectrum of 4-morpholino-3-nitro-coumarin is characterized by a strong absorption band in the near-UV to visible region. This band corresponds to a π-π* electronic transition with significant intramolecular charge transfer (ICT) character. The energy of this transition is influenced by the polarity of the solvent.

Fluorescence Spectroscopy

Upon excitation into its absorption band, 4-morpholino-3-nitro-coumarin exhibits fluorescence, typically in the blue-green region of the visible spectrum. The emission arises from the decay of the excited ICT state back to the ground state. The large change in dipole moment between the ground and excited states leads to a significant Stokes shift (the difference between the absorption and emission maxima), which is also highly dependent on solvent polarity.

Solvatochromism: The Effect of Solvent Polarity

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. For "push-pull" molecules like 4-morpholino-3-nitro-coumarin, an increase in solvent polarity leads to a greater stabilization of the more polar excited state compared to the ground state. This differential stabilization results in a bathochromic (red) shift in both the absorption and emission spectra.

Caption: Energy level diagram illustrating solvatochromism.

Quantitative Photophysical Data (Representative Data)

Due to the limited availability of specific photophysical data for 4-morpholino-3-nitro-coumarin in the literature, the following table presents data for a structurally analogous compound, 4-(dimethylamino)-3-nitrocoumarin, to illustrate the expected solvatochromic effects.

| Solvent | Polarity (ET(30)) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |

| Toluene | 33.9 | 410 | 515 | 4880 | 0.65 |

| Dichloromethane | 40.7 | 425 | 535 | 4750 | 0.50 |

| Acetonitrile | 45.6 | 430 | 545 | 4820 | 0.25 |

| Ethanol | 51.9 | 435 | 555 | 4890 | 0.10 |

| Methanol | 55.4 | 440 | 565 | 4950 | 0.05 |

Disclaimer: The data presented in this table is for a representative analogue and should be used as a qualitative guide for the expected behavior of 4-morpholino-3-nitro-coumarin. Actual values may vary.

Experimental Determination of Spectroscopic Properties

Accurate characterization of the spectroscopic properties of 4-morpholino-3-nitro-coumarin requires standardized experimental procedures.

UV-Vis Absorption and Fluorescence Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a high-purity solvent (e.g., spectroscopic grade acetonitrile). Prepare a series of dilutions in the desired solvents to an absorbance of ~0.1 at the absorption maximum to avoid inner filter effects.

-

Absorption Measurement: Record the UV-Vis absorption spectrum using a dual-beam spectrophotometer, using the pure solvent as a reference.

-

Fluorescence Measurement: Record the fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It can be determined relative to a well-characterized standard.

Caption: Workflow for relative fluorescence quantum yield measurement.

Protocol:

-

Select a Standard: Choose a fluorescence standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Prepare Solutions: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

-

Measure Spectra: Record the absorption and fluorescence spectra for all solutions.

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The slopes of these plots are used in the following equation:

Φsample = Φstandard * (Slopesample / Slopestandard) * (ηsample² / ηstandard²)

Where Φ is the quantum yield and η is the refractive index of the solvent.

-

Applications and Future Directions

The environment-sensitive spectroscopic properties of 4-morpholino-3-nitro-coumarin make it a promising candidate for various applications:

-

Fluorescent Probes: Its solvatochromic nature can be exploited to develop probes for sensing local polarity in complex systems, such as biological membranes or polymer matrices.

-

Non-Linear Optics: The large change in dipole moment upon excitation suggests potential applications in non-linear optical materials.

-

Drug Development: The coumarin scaffold is a privileged structure in medicinal chemistry, and understanding the spectroscopic properties of its derivatives can aid in the development of fluorescently tagged therapeutic agents.

Future research will likely focus on the synthesis of derivatives with fine-tuned spectroscopic properties for specific applications, as well as a more detailed investigation into the photophysics of this and related compounds to fully elucidate the excited-state dynamics.

References

-

Dekić, B., et al. (2010). Synthesis of new antimicrobial 4-aminosubstituted 3-nitrocoumarins. ResearchGate. [Link]

-

Dekić, V., et al. (2010). Complete assignment of the 1H and 13C NMR spectra of antimicrobial 4-arylamino-3-nitrocoumarin derivatives. Magnetic Resonance in Chemistry, 48(11), 896-902. [Link]

-

Dekić, B., et al. (2021). Characterization data of 4-heteroarylamino-3-nitrocoumarin derivatives 5a-h. ResearchGate. [Link]

Sources

Solubility and stability of 4-morpholino-3-nitro-coumarin in biological buffers

An In-depth Technical Guide to the Solubility and Stability of 4-Morpholino-3-nitro-coumarin in Biological Buffers

Executive Summary

The coumarin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1][2][3] The novel derivative, 4-morpholino-3-nitro-coumarin, combines this versatile core with a morpholino group, known to often enhance aqueous solubility and metabolic stability, and a nitro group, a versatile chemical handle and pharmacophore. As with any potential drug candidate, a thorough understanding of its fundamental physicochemical properties is paramount for successful preclinical and clinical development. Poor solubility can lead to erratic absorption and low bioavailability, while instability can compromise shelf-life, dosing accuracy, and safety.[4][5]

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the systematic evaluation of the aqueous solubility and chemical stability of 4-morpholino-3-nitro-coumarin. It moves beyond simple protocols to explain the underlying scientific principles, guiding the user in experimental design, data interpretation, and troubleshooting. We present detailed, self-validating methodologies for determining thermodynamic solubility and for assessing stability under accelerated conditions, ensuring that the data generated is robust, reliable, and directly applicable to formulation development and further biological testing.

Introduction: The Scientific Imperative

The Coumarin Scaffold: A Foundation for Drug Discovery

Coumarins (2H-1-benzopyran-2-one) and their derivatives are a major class of phenolic compounds found throughout the plant kingdom.[2] Their diverse pharmacological properties—including anticancer, anti-inflammatory, anticoagulant, and antimicrobial activities—have made them a subject of intense interest in medicinal chemistry.[1][3][6][7] The structural versatility of the coumarin ring system allows for extensive modification, enabling the fine-tuning of biological activity and pharmacokinetic properties.[7]

Structural Analysis of 4-Morpholino-3-nitro-coumarin

The subject of this guide is a specific derivative featuring two key substitutions that are expected to significantly influence its behavior in biological systems.

-

The Morpholino Group at Position 4: Morpholine is a common heterocycle in drug design. Its inclusion can increase polarity and hydrogen bonding potential, which often translates to improved aqueous solubility and can block metabolic pathways, enhancing the compound's half-life.

-

The Nitro Group at Position 3: The electron-withdrawing nature of the nitro group can impact the electron density of the entire coumarin ring system, potentially altering its reactivity and interaction with biological targets. Nitroaromatic compounds are also known to be susceptible to metabolic reduction in vivo, a pathway that must be characterized.[8][9] The presence of this group is critical to consider during stability analysis, as it may represent a primary site of degradation.

Why Solubility and Stability are Critical Hurdles in Drug Development

A drug candidate's journey from discovery to clinic is fraught with challenges, with poor physicochemical properties being a leading cause of attrition.

-

Solubility directly dictates the bioavailability of orally administered drugs and the feasibility of parenteral formulations.[10] An insoluble compound cannot be effectively absorbed from the gastrointestinal tract and will yield unreliable results in in-vitro biological assays.[4][5] Therefore, accurately measuring solubility in relevant biological buffers (e.g., Phosphate-Buffered Saline, PBS) is a foundational step.[11]

-

Stability ensures that a drug maintains its identity, purity, and potency throughout its shelf life and upon administration.[12][13] Degradation can lead to a loss of efficacy and the formation of potentially toxic byproducts.[14] Stability testing under stressed conditions (e.g., elevated temperature, varying pH) is essential to predict the degradation profile and identify potential liabilities early in development.[15][16]

Physicochemical Profile of 4-Morpholino-3-nitro-coumarin

A preliminary in-silico assessment and structural visualization are crucial first steps before embarking on laboratory experiments.

Chemical Structure

Caption: Structure of 4-morpholino-3-nitro-coumarin.

Predicted Physicochemical Properties

While experimental data is the gold standard, computational tools can provide valuable initial estimates.

| Property | Predicted Value | Implication for Experimental Design |

| Molecular Weight | ~277.25 g/mol | Standard for small molecule drugs. |

| pKa | Acidic (enol?) and Basic (morpholino N) | Solubility and stability will be highly pH-dependent. The morpholino nitrogen is weakly basic (pKa ~8.5 in morpholine itself), while the coumarin scaffold can exhibit acidic properties. Testing must be conducted across a range of physiologically relevant pH values (e.g., 5.0, 7.4, 9.0).[17] |

| cLogP | ~1.5 - 2.5 | Indicates moderate lipophilicity. Suggests the compound may have limited aqueous solubility but is unlikely to be a "brick dust" (highly insoluble). Low aqueous solubility is a known limitation for some coumarin derivatives.[7] |

Aqueous Solubility Assessment

The goal is to determine the thermodynamic solubility , which is the true equilibrium concentration of a compound in a saturated solution. This is distinct from kinetic solubility, which is a higher-throughput but less precise measurement often used in early screening.[5][10][17]

Experimental Workflow: Thermodynamic Solubility

Caption: Workflow for Thermodynamic Solubility Assessment.

Detailed Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol is the gold-standard method for determining thermodynamic solubility and is recommended for lead optimization and preclinical development.

Objective: To determine the equilibrium solubility of 4-morpholino-3-nitro-coumarin in various aqueous buffers at a controlled temperature.

Materials:

-

4-morpholino-3-nitro-coumarin (solid, >98% purity)

-

Biological Buffers:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Citrate Buffer, pH 5.0

-

Borate Buffer, pH 9.0

-

-

HPLC-grade Acetonitrile and Water

-

Calibrated Analytical Balance

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator (25°C)

-

Centrifuge

-

0.22 µm syringe filters (low protein binding, e.g., PVDF)

-

Calibrated HPLC-UV system

Procedure:

-

Preparation of Standard Curve:

-

Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile or DMSO).

-

Perform serial dilutions to create a set of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL) in the HPLC mobile phase.

-

Causality Check: A robust standard curve is essential for accurate quantification. Running it in the mobile phase minimizes solvent effects during HPLC analysis.

-

-

Sample Incubation:

-

Add an excess of solid 4-morpholino-3-nitro-coumarin to a 2 mL glass vial. "Excess" means enough solid is visibly present after the equilibration period (e.g., 1-2 mg).

-

Add 1 mL of the desired biological buffer to the vial.

-

Prepare each buffer condition in triplicate.

-

Causality Check: Using a visible excess of solid ensures that the resulting solution is truly saturated, a core principle of thermodynamic solubility measurement.[11] Glass vials are used to prevent potential adsorption of the compound onto plastic surfaces.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on a rotator in an incubator set to 25°C.

-

Allow the samples to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the concentration does not increase between 24 and 48 hours).

-

Causality Check: Equilibrium is not instantaneous. 24-48 hours is a standard duration to allow the dissolution process to reach a steady state, especially for crystalline solids.

-

-

Phase Separation:

-

Carefully remove the vials from the shaker.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.

-

Causality Check: This step is critical to separate the saturated aqueous phase from the undissolved solid. Incomplete separation is a common source of artificially high and variable solubility results. Filtration can be used as an alternative or in addition to centrifugation.

-

-

Analysis:

-

Carefully aspirate the supernatant, taking care not to disturb the solid pellet.

-

Immediately dilute the supernatant with the HPLC mobile phase to a concentration that falls within the range of the standard curve.

-

Analyze the calibration standards and the diluted samples by a validated HPLC-UV method. The detection wavelength should be set to the λmax of the compound, which for coumarins is often in the 300-350 nm range.[18]

-

Data Presentation: Solubility Profile

Results should be summarized in a clear, tabular format.

| Buffer System | pH | Temperature (°C) | Solubility (µg/mL) ± SD | Solubility (µM) ± SD |

| Citrate Buffer | 5.0 | 25 | Experimental Value | Calculated Value |

| PBS | 7.4 | 25 | Experimental Value | Calculated Value |

| Borate Buffer | 9.0 | 25 | Experimental Value | Calculated Value |

Stability Profiling in Biological Buffers

This section outlines a protocol to assess the chemical stability of 4-morpholino-3-nitro-coumarin in aqueous solution, identifying potential degradation over time.

Potential Degradation Pathways

Based on the compound's structure, two primary degradation pathways should be considered:

-

Lactone Ring Hydrolysis: The ester bond in the coumarin lactone ring is susceptible to hydrolysis, especially under basic conditions (high pH), which would open the ring and destroy the core scaffold.

-

Nitro Group Reduction: Nitroaromatic compounds can be chemically or enzymatically reduced. While this is more common in vivo, certain buffer components or contaminants could facilitate this process, leading to an amino derivative.[8]

Experimental Workflow: Accelerated Stability Study

Caption: Workflow for an Accelerated Aqueous Stability Study.

Detailed Protocol: Stability Assessment in Aqueous Buffers

Objective: To evaluate the stability of 4-morpholino-3-nitro-coumarin over time in various aqueous buffers at a control and an accelerated temperature.

Materials:

-

Same as solubility study, plus a temperature-controlled oven or water bath at 40°C.

-

A validated, stability-indicating HPLC method is required. This means the method can resolve the parent compound from any potential degradants.

Procedure:

-

Preparation of Test Solutions:

-

Prepare a 1 mg/mL stock solution of the compound in Acetonitrile.

-

In separate vials, add the required volume of stock solution to each buffer (pH 5.0, 7.4, 9.0) to achieve a final concentration well within the compound's solubility limit (e.g., 10 µg/mL). The initial percentage of organic solvent should be kept low (<1%) to minimize its effect on stability.

-

Causality Check: Starting the experiment with a fully dissolved compound is essential. The concentration must be below the determined solubility to ensure degradation is being measured, not precipitation.

-

-

Time Zero (T=0) Analysis:

-

Immediately after preparation, take an aliquot from each solution and analyze it by HPLC. This serves as the 100% or baseline measurement.

-

-

Incubation:

-

Store the remaining solutions as aliquots in tightly capped vials at two different temperatures:

-

Control Condition: 4°C (refrigerated)

-

Accelerated Condition: 40°C

-

-

Causality Check: The 40°C condition, as per general pharmaceutical stability guidelines, increases the rate of chemical degradation, allowing for the observation of stability issues in a shorter timeframe.[14][15] The 4°C sample serves as a control to ensure any observed loss is due to thermal degradation and not other factors like adsorption.

-

-

Time-Point Analysis:

-

At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove one aliquot from each condition (each pH at both 4°C and 40°C).

-

Allow the 40°C samples to cool to room temperature.

-

Analyze all samples by HPLC. Record the peak area of the parent compound. Examine the chromatograms for the appearance of new peaks, which would indicate degradation products.

-

-

Data Analysis:

-

For each condition and time point, calculate the percentage of the compound remaining relative to the T=0 sample:

-

% Remaining = (Peak Area at T_x / Peak Area at T_0) * 100

-

-

Plot the % Remaining versus time for each condition.

-

Data Presentation: Stability Profile

| Buffer pH | Temp. | T=0h | T=2h | T=4h | T=8h | T=24h | T=48h |

| 5.0 | 4°C | 100% | % Rem. | % Rem. | % Rem. | % Rem. | % Rem. |

| 40°C | 100% | % Rem. | % Rem. | % Rem. | % Rem. | % Rem. | |

| 7.4 | 4°C | 100% | % Rem. | % Rem. | % Rem. | % Rem. | % Rem. |

| 40°C | 100% | % Rem. | % Rem. | % Rem. | % Rem. | % Rem. | |

| 9.0 | 4°C | 100% | % Rem. | % Rem. | % Rem. | % Rem. | % Rem. |

| 40°C | 100% | % Rem. | % Rem. | % Rem. | % Rem. | % Rem. |

Conclusion

This guide provides a robust, scientifically-grounded framework for determining the aqueous solubility and stability of 4-morpholino-3-nitro-coumarin. By following these detailed protocols, researchers can generate high-quality, reliable data essential for making informed decisions in the drug discovery and development process. The pH-dependent nature of both solubility and stability is a critical parameter that must be thoroughly investigated. Any observed instability, particularly at physiological pH 7.4, should be addressed through formulation strategies or chemical modification of the scaffold. The appearance of degradation products should trigger further investigation, including structural elucidation by LC-MS, to understand the degradation mechanism and assess the toxicological potential of the byproducts.

References

- Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. (2023). RSC Publishing.

- Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review. (n.d.). NeuroQuantology.

- Guidelines for Pharmaceutical Stability Study. (2012). Pharmaguideline.

- Coumarin Derivatives as Potential Anti- inflammatory Agents for Drug Development. (n.d.).

- Coumarin derivatives in pharmaceutical and biomedical engineering: Advances in design, synthesis, and therapeutic applic

- Therapeutic Effects of Coumarins with Different Substitution P

- Compound solubility measurements for early drug discovery. (2022).

- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. (2022).

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.

- Stability testing overview for Pharmaceutical products. (n.d.). GMP SOP.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).

- Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.).

- Solubility Assessment Service. (n.d.).

- Stability Testing for Pharmaceutical Products | Complete Guide by Pharm

- Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. (n.d.). AAPS PharmSciTech.

- Degradation of nitroaromatic compounds by microorganisms. (n.d.). PubMed.

- Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. (n.d.). MDPI.

- Degradation of emerging contaminant coumarin based on anodic oxidation, electro-Fenton and subcritical water oxidation processes. (n.d.).

- Chlorine incorporation into dye degradation by-product (coumarin)

- Nitroaromatic Compounds, from Synthesis to Biodegrad

- Determination of N-(3-nitro-4-quinoline)

- Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. (n.d.). ScienceDirect.

- Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2025).

Sources

- 1. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 2. orientjchem.org [orientjchem.org]

- 3. Therapeutic Effects of Coumarins with Different Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Coumarin derivatives in pharmaceutical and biomedical engineering: Advances in design, synthesis, and therapeutic applications | Semantic Scholar [semanticscholar.org]

- 8. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. lifechemicals.com [lifechemicals.com]

- 12. www3.paho.org [www3.paho.org]

- 13. m.youtube.com [m.youtube.com]

- 14. gmpsop.com [gmpsop.com]

- 15. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 16. edaegypt.gov.eg [edaegypt.gov.eg]

- 17. pharmatutor.org [pharmatutor.org]

- 18. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

In Vitro Evaluation of 4-Morpholino-3-Nitrocoumarin Derivatives in Tumor Cell Lines

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vitro evaluation of 4-morpholino-3-nitrocoumarin derivatives, a promising class of compounds with potential anticancer applications. The narrative is structured to provide not just protocols, but the underlying scientific rationale, ensuring a robust and reproducible experimental design. We will journey from the initial assessment of cytotoxicity to the intricate elucidation of the mechanism of action, equipping researchers with the knowledge to thoroughly characterize these novel chemical entities.

Introduction: The Rationale for Investigating 4-Morpholino-3-Nitrocoumarins

Coumarins, a vast family of benzopyrone-based phytochemicals, are renowned for their diverse pharmacological activities.[1][2] In oncology, the coumarin scaffold serves as a "privileged structure," readily interacting with a variety of enzymes and cellular receptors to exert anticancer effects.[2][3] These effects are multifaceted, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways like PI3K/Akt/mTOR.[1][3][4]

The focus of this guide, the 4-morpholino-3-nitrocoumarin scaffold, is of particular interest. The incorporation of a morpholine ring at the C-4 position and a nitro group at the C-3 position is a strategic synthetic modification. The morpholine moiety can enhance water solubility and may serve as a pharmacophore, while the electron-withdrawing nitro group can significantly influence the molecule's electronic properties and biological activity. This guide outlines a systematic approach to validate the therapeutic potential of these derivatives against cancer cells in a controlled laboratory setting.

The synthesis of these target compounds typically begins with the nitration of a corresponding 4-hydroxycoumarin, followed by chlorination and subsequent nucleophilic substitution with morpholine.[5][6][7] This creates a versatile platform for generating a library of derivatives for screening.

The Experimental cascade: A Step-by-Step Evaluation Workflow

The in vitro assessment of a novel compound is not a single experiment, but a logical progression of assays designed to build a comprehensive biological profile. The workflow begins with a broad screening for cytotoxicity to identify active compounds and determine their potency. This is followed by more focused mechanistic studies to understand how these compounds exert their effects at a cellular and molecular level.

Primary Screening: Assessing Cytotoxicity

The initial goal is to determine whether the synthesized compounds can inhibit the proliferation of or kill cancer cells. This is quantified by the half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that is required for 50% inhibition in vitro.[8]

Rationale for Cell Line Selection

The choice of cell lines is critical for relevant and translatable results. A representative panel should be used:

-

Diverse Cancer Types: Include cell lines from different histological origins (e.g., MCF-7 for breast cancer, A549 for lung cancer, DU-145 for prostate cancer) to assess the breadth of activity.[9][10][11]

-

Normal Cell Line Control: A non-malignant cell line (e.g., human dermal fibroblasts, HDF, or peripheral blood mononuclear cells, PBMCs) is essential to determine the selectivity of the compound.[4][12] A high selectivity index (IC₅₀ in normal cells / IC₅₀ in cancer cells) is a desirable characteristic for a potential drug candidate.

Cytotoxicity Assay Protocols

Cytotoxicity can be measured using various methods that rely on different cellular properties. Using at least two distinct assays is recommended to confirm results.

This colorimetric assay measures cell viability based on the activity of mitochondrial succinate dehydrogenase in living cells, which reduces the yellow MTT to a purple formazan.[8][13]

Step-by-Step Methodology:

-

Cell Seeding: Seed tumor cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 4-morpholino-3-nitrocoumarin derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the compounds at various concentrations. Include wells for "untreated control" and "vehicle control" (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Summarizing Cytotoxicity

The IC₅₀ values for a series of derivatives should be summarized in a table for easy comparison of their potency and selectivity.

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of 4-Morpholino-3-Nitrocoumarin Derivatives

| Compound ID | Substitution | MCF-7 (Breast) | A549 (Lung) | DU-145 (Prostate) | HDF (Normal) | Selectivity Index (HDF/MCF-7) |

| MNC-1 | R = H | 18.5 | 25.2 | 21.8 | >100 | >5.4 |

| MNC-2 | R = 6-Cl | 5.2 | 8.9 | 7.1 | 85.3 | 16.4 |

| MNC-3 | R = 7-OCH₃ | 12.1 | 15.6 | 14.3 | >100 | >8.2 |

| Doxorubicin | Reference | 0.8 | 1.1 | 0.9 | 5.6 | 7.0 |

| (Note: Data are hypothetical and for illustrative purposes only) |

Mechanistic Elucidation: Unraveling the "How"

Compounds that demonstrate potent and selective cytotoxicity are advanced to secondary assays to determine their mechanism of action. The induction of apoptosis (programmed cell death) and disruption of the cell cycle are common anticancer mechanisms for coumarin derivatives.[3][4][15]

Apoptosis Induction

Apoptosis is a tightly regulated process crucial for eliminating damaged or cancerous cells. Its induction is a hallmark of effective chemotherapy.

This flow cytometry-based assay is the gold standard for detecting apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently labeled Annexin V. Propidium iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Step-by-Step Methodology:

-

Cell Treatment: Seed cells (e.g., MCF-7) in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Cell Cycle Analysis

Many anticancer drugs function by interrupting the cell cycle, preventing cancer cells from replicating. Coumarins have been shown to induce cell cycle arrest, often at the G1 or G2/M phase.[4][15]

PI stoichiometrically binds to DNA, so the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. This allows for the differentiation of cell populations in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.

Step-by-Step Methodology:

-

Cell Treatment: Seed cells and treat with the test compound as described for the apoptosis assay.

-

Cell Harvesting: Collect all cells and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate in the dark at 37°C for 30 minutes.

-

Analysis: Analyze the samples using a flow cytometer. A histogram of cell count versus fluorescence intensity will reveal the distribution of cells across the different cycle phases. An accumulation of cells in a specific phase (e.g., G2/M) compared to the control indicates cell cycle arrest.

Conclusion and Future Directions

This guide has outlined a robust, multi-faceted approach to the in vitro evaluation of 4-morpholino-3-nitrocoumarin derivatives. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a compelling data package to support the further development of lead compounds. Positive results from this in vitro cascade—demonstrating high potency, selectivity, and a clear mechanism of action such as apoptosis induction or cell cycle arrest—provide a strong rationale for advancing these derivatives into more complex preclinical models, including 3D cell cultures and in vivo animal studies. The ultimate goal is the identification of novel, effective, and safe anticancer agents for clinical translation.

References

-

Hacholli, V. B., R., S. M., H., P. B., M., L., S., P., Kumar, A., Szeleszczuk, Ł., & Gackowski, M. (2025). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. Molecules, 30(21), 4167. [Link]

-

Liew, S. Y., et al. (2020). Coumarin derivatives with anticancer activities: An update. Archiv der Pharmazie, 353(8), e2000025. [Link]

-

Zhang, Y., et al. (2022). Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. Frontiers in Pharmacology, 13, 1043598. [Link]

-

Borges, F., et al. (2023). Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. Pharmaceuticals (Basel), 16(5), 759. [Link]

-

Thomas, V., et al. (2017). Coumarin Derivatives as Anti-inflammatory and Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 17(3), 415-423. [Link]

-

Lopez-Gonzalez, J. S., et al. (2004). Apoptosis and cell cycle disturbances induced by coumarin and 7-hydroxycoumarin on human lung carcinoma cell lines. Lung Cancer, 43(3), 275-83. [Link]

-

Karimi, E., et al. (2022). Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer. Asian Pacific Journal of Cancer Prevention, 23(8), 2749-2756. [Link]

-

Musa, M. A., et al. (2015). Coumarin Induces Cell Cycle Arrest and Apoptosis in Human Cervical Cancer HeLa Cells through a Mitochondria- and Caspase-3 Dependent Mechanism and NF-κB Down-regulation. Molecules, 20(8), 14354-14373. [Link]

-

van Meerloo, J., et al. (2011). A Review on in-vitro Methods for Screening of Anticancer Drugs. Journal of Pharmaceutical and Toxicological Methods, 64(2), 111-121. [Link]

-

Zlatic, M., et al. (2014). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. Food and Chemical Toxicology, 64, 193-200. [Link]

-

Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

-

Aboul-Fadl, T., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Tropical Journal of Pharmaceutical Research, 11(1), 73-81. [Link]

-

Lopez-Gonzalez, J. S., et al. (2004). Apoptosis and cell cycle disturbances induced by coumarin and 7-hydroxycoumarin on human lung carcinoma cell lines. ResearchGate. [Link]

-

Ersatir, M., et al. (2021). Cytotoxic and apoptotic potential of some coumarin and 2-amino-3-carbonitrile selenophene derivatives in prostate cancer. Prostate International, 9(2), 96-103. [Link]

-

Sakagami, H., et al. (2020). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Anticancer Research, 40(11), 6173-6182. [Link]

-

Szychowski, K. A., et al. (2023). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 28(15), 5851. [Link]

-

Angelova, V. T., & Momekov, G. T. (2010). TLC – ANTIPROLIFERATIVE EFFECTS OF A SERIES OF SYNTHETIC 4-AMINOCOUMARINS IN A PANEL OF HUMAN TUMOR CELL LINES. Journal of the University of Chemical Technology and Metallurgy, 45(3), 279-284. [Link]

-

Al-Warhi, T., et al. (2018). Synthesis and in vitro evaluation of 3-(4-nitrophenyl)coumarin Derivatives in Tumor Cell Lines. ResearchGate. [Link]

-

Lee, J. Y., et al. (2022). Synthesis of coumarin derivatives and investigation of their inhibitory effects on lung cancer cell motility. Scientific Reports, 12(1), 21626. [Link]

-

Al–Sabea, I. M., & Saour, N. Y. K. (2005). Synthesis of nitrocoumarin derivative and separation of its isomers. Al Mustansiriyah Journal of Pharmaceutical Sciences, 2(1). [Link]

-

Wang, Y., et al. (2018). Synthesis of Coumarin Derivatives: A New Class of Coumarin-Based G Protein-Coupled Receptor Activators and Inhibitors. Molecules, 23(10), 2530. [Link]

-

Dekić, B., et al. (2015). Synthesis of 4-heteroarylamino-3-nitrocoumarin derivatives 5a–h. ResearchGate. [Link]

-

Li, J., et al. (2017). Design, synthesis and biological evaluation of novel 3-substituted 4-anilino-coumarin derivatives as antitumor agents. European Journal of Medicinal Chemistry, 127, 943-955. [Link]

-

Donnelly, D. J., et al. (1975). Antiallergic activity of 4-hydroxy-3-nitrocoumarins. Journal of Medicinal Chemistry, 18(11), 1151-1154. [Link]

-

Musa, M. A., et al. (2015). In Vitro Evaluation of 3-Arylcoumarin Derivatives in A549 Cell Line. Anticancer Research, 35(2), 653-659. [Link]

-

Bordin, F., et al. (1998). Mechanism of action of 4-hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one, a very active angular furocoumarin-like sensitizer. Biochemical Pharmacology, 55(10), 1579-1588. [Link]

Sources

- 1. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer | MDPI [mdpi.com]

- 2. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptosis and cell cycle disturbances induced by coumarin and 7-hydroxycoumarin on human lung carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of coumarin derivatives and investigation of their inhibitory effects on lung cancer cell motility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]

- 10. Cytotoxic and apoptotic potential of some coumarin and 2-amino-3-carbonitrile selenophene derivatives in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijpbs.com [ijpbs.com]

- 14. In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs | Anticancer Research [ar.iiarjournals.org]

- 15. researchgate.net [researchgate.net]

The Architecture of Innovation: A Technical Guide to the Synthesis and Biological Activities of Novel Coumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Coumarins, a prominent class of benzopyrone-containing heterocyclic compounds, are ubiquitous in nature and represent a privileged scaffold in medicinal chemistry.[1][2] Their inherent structural simplicity and broad spectrum of biological activities have made them a focal point for the development of novel therapeutic agents.[3][4] This guide provides an in-depth exploration of the chemical synthesis and diverse biological activities of novel coumarin derivatives, offering field-proven insights and detailed methodologies for researchers in drug discovery and development.

Part 1: The Synthetic Blueprint: Crafting the Coumarin Core and its Analogs

The versatility of the coumarin scaffold stems from the numerous synthetic pathways available for its construction and subsequent derivatization. The choice of synthetic route is often dictated by the desired substitution pattern on the benzopyrone ring and the availability of starting materials.[5][6] This section details the most robust and widely employed synthetic strategies, emphasizing the causality behind experimental choices.

Foundational Synthesis of the Coumarin Nucleus

Several classical reactions form the bedrock of coumarin synthesis, each offering distinct advantages in terms of substrate scope and reaction conditions.[7][8]

-

Pechmann Condensation: This one-pot reaction between a phenol and a β-ketoester in the presence of an acid catalyst is a cornerstone of coumarin synthesis due to its simplicity and efficiency.[5][9] The mechanism involves initial transesterification followed by intramolecular cyclization and dehydration. The choice of acid catalyst (e.g., H₂SO₄, InCl₃) can significantly influence reaction times and yields.[5]

-

Knoevenagel Condensation: This method involves the reaction of a salicylaldehyde derivative with a compound containing an active methylene group, such as a malonic ester, in the presence of a weak base (e.g., piperidine, L-proline).[5][10] This approach is particularly useful for synthesizing 3-substituted coumarins.[11]

-

Perkin Reaction: The Perkin reaction utilizes the condensation of a salicylaldehyde with an acetic anhydride in the presence of a weak base like sodium acetate.[8][12] This method is historically significant and effective for producing coumarin-3-carboxylic acid precursors.

-

Wittig Reaction: A more modern approach involves the intramolecular Wittig reaction of a phosphorane derived from a salicylaldehyde derivative.[10][12] This method offers mild reaction conditions and is tolerant of a wide range of functional groups.

The logical flow from starting materials to the final coumarin product via these key reactions is depicted in the following workflow diagram.

Caption: Key Synthetic Pathways to the Coumarin Core.

Methodologies for Novel Derivatization

The synthesis of novel coumarin derivatives often involves the strategic functionalization of the core scaffold. This can be achieved through various reactions targeting different positions of the coumarin ring.[13]

-

Mannich Reaction: This reaction is employed to introduce aminomethyl groups, often at the 3-position, by reacting a 4-hydroxycoumarin with formaldehyde and a primary or secondary amine.[14] This modification has been shown to enhance anticancer and antimicrobial activities.[14]

-

Nitration and Subsequent Reduction: The introduction of a nitro group, typically at the 6- or 8-position, followed by reduction to an amino group, provides a versatile handle for further functionalization, such as amide or sulfonamide formation.[10] The reaction conditions, including temperature and reaction time, are critical in determining the regioselectivity of the nitration.[10]

-

Click Chemistry: The introduction of an azide or alkyne functionality onto the coumarin scaffold allows for the facile and efficient formation of triazole-containing hybrids through copper-catalyzed azide-alkyne cycloaddition (CuAAC).[11] This modular approach has gained significant traction in drug discovery for creating diverse compound libraries.[11]

Experimental Protocol: Synthesis of 4-Methylcoumarin via Pechmann Condensation

This protocol provides a detailed, step-by-step methodology for the synthesis of 4-methylcoumarin, a common starting point for further derivatization.

Reagents:

-

Substituted phenol (e.g., resorcinol)

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄) or Indium(III) chloride (InCl₃) as a catalyst[5]

-

Ethanol for recrystallization

Procedure:

-

In a round-bottom flask, combine the phenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).[5]

-

Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., concentrated H₂SO₄) dropwise with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time (monitoring by TLC is recommended).

-

Pour the reaction mixture into ice-cold water.

-

The precipitated solid is collected by vacuum filtration and washed thoroughly with water to remove the acid catalyst.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-methylcoumarin derivative.[5]

Self-Validating System: The purity of the synthesized compound should be confirmed by determining its melting point and by spectroscopic analysis (FT-IR, ¹H-NMR, and ¹³C-NMR).[8][10] The obtained data should be consistent with the expected structure and literature values.

Part 2: The Biological Landscape: Unveiling the Pharmacological Potential

Coumarin derivatives exhibit a remarkable array of biological activities, making them attractive candidates for drug development in various therapeutic areas.[3][15][16] This section explores the key pharmacological properties of novel coumarins, the underlying mechanisms of action, and the crucial structure-activity relationships (SAR) that govern their efficacy.

Anticancer Activity

A significant body of research has focused on the development of coumarin-based anticancer agents.[17][18] These compounds can exert their effects through various mechanisms:

-

Induction of Apoptosis: Many coumarin derivatives have been shown to induce programmed cell death in cancer cells. For instance, certain coumarin-3-carboxamide derivatives have demonstrated potent activity against HepG2 and HeLa cancer cell lines by inducing apoptosis.[18][19]

-

Enzyme Inhibition: Coumarins can act as inhibitors of key enzymes involved in cancer progression, such as phosphoinositide 3-kinases (PI3Ks).[19] The PI3K/Akt signaling pathway is often dysregulated in cancer, and its inhibition can suppress tumor cell proliferation and survival.[19]

-

Inhibition of Tumor Necrosis Factor-alpha (TNF-α): Some coumarin derivatives have been identified as inhibitors of TNF-α production, a cytokine implicated in inflammation and cancer.[20]

The following diagram illustrates the multifaceted mechanisms of anticancer action of coumarin derivatives.

Caption: Mechanisms of Anticancer Activity of Coumarin Derivatives.

Antimicrobial and Antifungal Activities

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Coumarin derivatives have shown promise in this area, with activity against a range of bacteria and fungi.[21][22][23]

-

Antibacterial Activity: The antibacterial efficacy of coumarins is often dependent on the nature and position of substituents on the benzopyrone ring.[21] For example, the introduction of a fluorine group has been shown to enhance antibacterial activity.[16]

-

Antifungal Activity: Several coumarin derivatives have demonstrated significant antifungal activity, particularly against Aspergillus and Candida species.[22][23] Structure-activity relationship studies have indicated that O-substitutions and the presence of short aliphatic chains or electron-withdrawing groups can enhance antifungal potency.[22]

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Coumarins have been investigated for their potential to mitigate these processes.[3]

-

Anti-inflammatory Activity: Some coumarin derivatives can inhibit the production of pro-inflammatory mediators.[3]

-

Antioxidant Activity: The antioxidant properties of coumarins are often attributed to their ability to scavenge free radicals. The presence of hydroxyl groups on the coumarin scaffold can enhance this activity.[10]

Anticoagulant Activity